![molecular formula C9H7F5 B1452058 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene CAS No. 1138445-29-0](/img/structure/B1452058.png)
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Overview
Description
“1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene” is a fluorinated benzene derivative. It has a benzene ring substituted with a difluoroethyl group at one position and a trifluoromethyl group at another position .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F5, indicating it has 9 carbon atoms, 7 hydrogen atoms, and 5 fluorine atoms .Scientific Research Applications
Cycloaddition Reactions in Organic Synthesis
In organic synthesis, this compound is utilized for its reactivity in cycloaddition reactions. The presence of difluoroethyl and trifluoromethyl groups can lead to the formation of complex molecules with high selectivity and stability. These reactions are crucial for creating novel organic compounds that can serve as building blocks for pharmaceuticals and agrochemicals .
Medicinal Chemistry
The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents. In medicinal chemistry, 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene can be used to introduce trifluoromethyl groups into drug candidates, potentially improving their pharmacokinetic properties .
Agriculture
In the agricultural sector, this compound’s derivatives may be used to develop new pesticides and herbicides. The fluorinated groups can contribute to the compounds’ resistance to degradation from environmental factors, thereby extending their effectiveness when applied in fields .
Materials Science
Fluorinated benzene derivatives are valuable in materials science for creating advanced polymers and plastics. Their incorporation can result in materials with enhanced chemical resistance, lower surface energies, and improved thermal stability, which are desirable traits for specialized applications .
Environmental Science
Environmental science can benefit from the study of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene due to its potential role in the development of environmentally benign synthesis processes. Its use in green chemistry protocols aims to reduce hazardous by-products and improve overall sustainability .
Energy Sector
The unique chemical structure of this compound may be explored for applications in the energy sector, particularly in the development of liquid crystals and electronic materials. These materials are essential for displays and photovoltaic devices, where stability and performance at various temperatures are critical .
Analytical Chemistry
In analytical chemistry, 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene can serve as a standard or reagent in various spectroscopic and chromatographic techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .
properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-4-2-3-5-7(6)9(12,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFFEDUKSTDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237496 | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
1138445-29-0 | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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